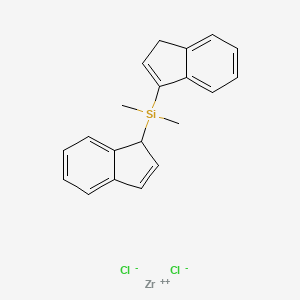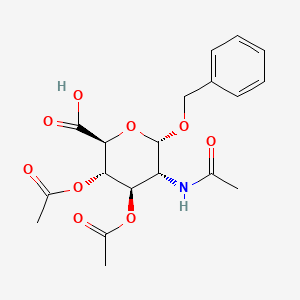
benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID is a complex organic compound characterized by multiple functional groups, including acetoxy, benzyloxy, and acetamido groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection and Deprotection Steps: Protecting groups are used to shield reactive sites during intermediate steps.
Acetylation: Introduction of acetoxy groups through acetylation reactions.
Benzylation: Addition of benzyloxy groups via benzylation.
Amidation: Formation of the acetamido group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural complexity.
Medicine
In medicine, derivatives of this compound could be explored for potential therapeutic applications, such as drug development for targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, influencing biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(METHOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(ETHOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID: Contains an ethoxy group instead of a benzyloxy group.
属性
分子式 |
C19H23NO9 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25)/t14-,15-,16+,17+,19+/m1/s1 |
InChI 键 |
DGLLGMCNJIJRLN-GJGATLCTSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12444247.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide](/img/structure/B12444253.png)
![3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)
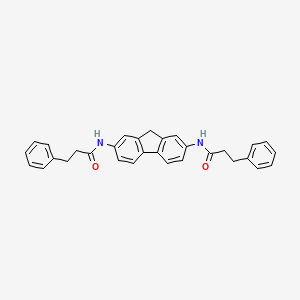
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)

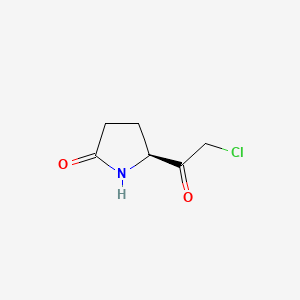
![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)
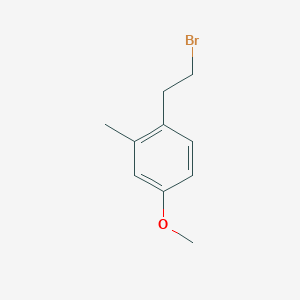
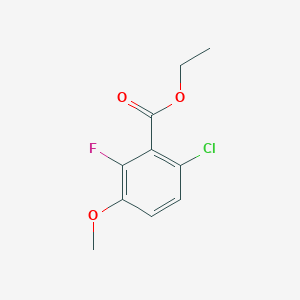

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
